molecular formula C10H12N2O B6284014 6-(2-methylpropoxy)pyridine-3-carbonitrile CAS No. 1017055-16-1

6-(2-methylpropoxy)pyridine-3-carbonitrile

Cat. No.: B6284014
CAS No.: 1017055-16-1
M. Wt: 176.2
InChI Key:
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Description

6-(2-Methylpropoxy)pyridine-3-carbonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its pyridine ring substituted with a 2-methylpropoxy group and a carbonitrile group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methylpropoxy)pyridine-3-carbonitrile typically involves the reaction of 2-methylpropyl alcohol with pyridine-3-carbonitrile under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylpropoxy)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The 2-methylpropoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Substitution reactions often require strong bases like sodium hydride and an appropriate alkyl halide.

Major Products Formed

    Oxidation: Pyridine-3-carboxylic acid derivatives.

    Reduction: Pyridine-3-amine derivatives.

    Substitution: Various alkoxy-substituted pyridine derivatives.

Scientific Research Applications

6-(2-Methylpropoxy)pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-(2-methylpropoxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Hydroxy-2-methylpropoxy)pyridine-3-carbonitrile
  • 6-(2-Methoxypropoxy)pyridine-3-carbonitrile
  • 6-(2-Ethylpropoxy)pyridine-3-carbonitrile

Uniqueness

6-(2-Methylpropoxy)pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1017055-16-1

Molecular Formula

C10H12N2O

Molecular Weight

176.2

Purity

91

Origin of Product

United States

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